1-Aminobutylphosphonic acid, (S)-
Description
Historical Context and Evolution of Aminophosphonic Acid Research
The field of aminophosphonic acid chemistry, once obscure, has grown exponentially since the mid-20th century. researchgate.netbohrium.com Initially, aminophosphonates were largely unknown in the 1950s. researchgate.net A pivotal moment came in 1959 with the discovery of the first naturally occurring phosphonate (B1237965), 2-aminoethylphosphonic acid (ciliatine), which sparked a surge of interest in this class of compounds. bohrium.com This discovery demonstrated that the carbon-phosphorus (C-P) bond, a hallmark of phosphonates, was part of nature's molecular repertoire.
The subsequent decades saw intensive research, leading to a proliferation of publications and the development of numerous synthetic methodologies, such as the widely applied Kabachnik-Fields reaction. bohrium.com Researchers recognized that aminophosphonic acids could act as potent mimics of aminocarboxylic acids, making them valuable as antimetabolites that can compete with their natural counterparts for the active sites of enzymes. researchgate.net Despite being studied for over 60 years, they continue to be a promising and somewhat undiscovered class of potential drug candidates. bohrium.com
Table 1: Key Milestones in Aminophosphonic Acid Research
| Year | Milestone | Significance |
|---|---|---|
| 1950s | Aminophosphonates were relatively unknown compounds. researchgate.net | Marks the early, nascent stage of the field. |
| 1952 | The Kabachnik-Fields reaction is reported. mdpi.com | Provided a key synthetic route for preparing α-aminophosphonates. bohrium.com |
| 1959 | The first natural phosphonate, 2-aminoethylphosphonic acid, is identified. bohrium.com | Confirmed the existence of the C-P bond in biological systems, stimulating widespread research. |
| Post-1960s | A rapid increase in research and publications on aminophosphonic acids. researchgate.net | The field expanded to explore their roles as enzyme inhibitors, antibiotics, and other bioactive agents. nih.govbohrium.com |
(S)-1-Aminobutylphosphonic Acid as a Structural Analog of Proteinogenic Amino Acids
Table 2: Structural Comparison of (S)-Norvaline and (S)-1-Aminobutylphosphonic Acid
| Compound | (S)-Norvaline | (S)-1-Aminobutylphosphonic Acid |
|---|---|---|
| Structure | ||
| Functional Group | Carboxylic Acid (-COOH) | Phosphonic Acid (-PO(OH)₂) |
| Molecular Formula | C₅H₁₁NO₂ | C₄H₁₂NO₃P |
Conceptual Framework of Phosphonate Bioisosterism in Biological Systems
Bioisosterism is a fundamental strategy in medicinal chemistry where a portion of a lead molecule is replaced by another group with similar physical or chemical properties to enhance or modify its biological activity. nih.gov The replacement of a carboxylic acid group with a phosphonate group is a widely used application of this principle. nih.govnih.gov Phosphonates serve as effective bioisosteres of carboxylates, as well as phosphates, and are used to create analogs of amino acids, peptides, and other natural substrates. nih.govnih.gov
The rationale behind this substitution lies in the key properties of the phosphonate group:
Structural Mimicry : The tetrahedral geometry of the phosphonate group can mimic the transition state of ester or amide hydrolysis, making phosphonate-containing compounds potent transition-state inhibitors of enzymes like proteases. researchgate.netnih.gov
Altered Acidity : Phosphonic acids are typically less acidic than their corresponding carboxylic acids. scispace.com For example, the second pKa of a phosphonic acid is around 7.4-7.7, meaning it will be ionized at physiological pH, similar to a phosphate (B84403) group. acs.orgresearchgate.net This can influence binding interactions within an enzyme's active site.
Enhanced Stability : The carbon-phosphorus (C-P) bond in phosphonates is chemically robust and resistant to enzymatic cleavage by hydrolases that would typically break down phosphate esters (P-O bond). nih.govresearchgate.net This metabolic stability is a significant advantage in drug design, as it can lead to a longer duration of action.
This bioisosteric replacement is not always a simple one-for-one swap and can lead to different biological outcomes. In some cases, an agonist can be converted into an antagonist. nih.gov The success of the replacement depends on a variety of factors, including the specific enzyme target and the subtle interplay of size, shape, and charge distribution. nih.gov
Table 3: Physicochemical Property Comparison: Carboxylate vs. Phosphonate
| Property | Carboxylic Acid Group (-COOH) | Phosphonic Acid Group (-PO(OH)₂) |
|---|---|---|
| Geometry | Trigonal Planar | Tetrahedral |
| Acidity (pKa) | pKa₁ ~2-5 | pKa₁ ~2, pKa₂ ~7.6 researchgate.net |
| Bonding | C-C bond | C-P bond |
| Metabolic Stability | Varies; can be metabolized | Generally high; resistant to hydrolysis nih.govresearchgate.net |
Structure
2D Structure
3D Structure
Properties
CAS No. |
82730-39-0 |
|---|---|
Molecular Formula |
C4H12NO3P |
Molecular Weight |
153.12 g/mol |
IUPAC Name |
[(1S)-1-aminobutyl]phosphonic acid |
InChI |
InChI=1S/C4H12NO3P/c1-2-3-4(5)9(6,7)8/h4H,2-3,5H2,1H3,(H2,6,7,8)/t4-/m0/s1 |
InChI Key |
UAEPDDGDPAPPHZ-BYPYZUCNSA-N |
Isomeric SMILES |
CCC[C@@H](N)P(=O)(O)O |
Canonical SMILES |
CCCC(N)P(=O)(O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Stereochemical Control in S 1 Aminobutylphosphonic Acid Synthesis
Chemo- and Regioselective Synthetic Approaches for 1-Aminobutylphosphonic Acid
The construction of the 1-aminobutylphosphonic acid backbone requires precise control over bond formation to ensure the correct placement of the amino and phosphonic acid groups on the butyl chain. Various classical and modern synthetic methods have been adapted to achieve this with high selectivity.
Mannich-type Reactions and Kabachnik-Fields Variations
The Mannich reaction and its phosphorus-focused variant, the Kabachnik-Fields reaction, represent powerful and convergent strategies for the synthesis of α-aminophosphonates. wikipedia.orgwikipedia.org The classical Mannich reaction involves the aminoalkylation of a carbon acid, while the Kabachnik-Fields reaction is a one-pot, three-component condensation of a carbonyl compound (an aldehyde or ketone), an amine, and a dialkyl phosphite (B83602). wikipedia.orgslideshare.net This reaction is mechanistically similar to the two-component Pudovik reaction, which involves the addition of a phosphite to a pre-formed imine. wikipedia.org
The reaction typically proceeds through the initial formation of an imine from the aldehyde and amine, which is then attacked by the nucleophilic phosphite. wikipedia.org The use of various catalysts, including Lewis acids like indium(III) chloride and magnesium perchlorate, can accelerate the reaction. organic-chemistry.orgfrontiersin.org Solvent-free conditions and microwave irradiation have also been employed to improve reaction efficiency and yields. researchgate.nethielscher.com
There are two primary mechanistic pathways for the Kabachnik-Fields reaction. core.ac.uk One pathway involves the formation of a Schiff base (imine) intermediate from the carbonyl compound and amine, followed by the addition of the phosphite. core.ac.uk The alternative route begins with the addition of the dialkyl phosphite to the carbonyl compound to form an α-hydroxyphosphonate, which is subsequently substituted by the amine. core.ac.uk The predominant pathway often depends on the specific reactants and reaction conditions. core.ac.uk
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product | Ref |
| Aldehyde/Ketone | Amine | Dialkyl Phosphite | Lewis Acid (e.g., InCl3, Mg(ClO4)2) | α-Aminophosphonate | organic-chemistry.orgfrontiersin.org |
| Aldehyde | Amine | Dialkyl Phosphite | Microwave, Solvent-Free | α-Aminophosphonate | researchgate.net |
| Butyraldehyde (B50154) | Ammonia (B1221849) | Diethyl Phosphite | Not specified | Diethyl 1-aminobutylphosphonate |
Curtius Degradation and Related Transformations for α-Aminophosphonates
The Curtius rearrangement provides an alternative, indirect route to α-aminophosphonates. This reaction involves the thermal decomposition of an acyl azide (B81097) into an isocyanate, which can then be trapped by various nucleophiles. wikipedia.org To apply this to α-aminophosphonate synthesis, a precursor containing a carboxylic acid derivative is required, which is then converted to the corresponding acyl azide.
A typical sequence involves starting with a phosphonate-containing carboxylic acid ester. mdpi.com This ester is hydrolyzed to the carboxylic acid, which is then activated (e.g., with thionyl chloride) and reacted with sodium azide to form the acyl azide. mdpi.com The subsequent Curtius rearrangement, often promoted by heat, generates an isocyanate intermediate. wikipedia.orgmdpi.com This isocyanate can be trapped with an alcohol, such as benzyl (B1604629) alcohol, to form a carbamate-protected α-aminophosphonate. mdpi.comnih.gov The protecting group can then be removed to yield the final α-aminophosphonic acid. mdpi.com A key advantage of the Curtius rearrangement is that the migration of the alkyl group occurs with full retention of configuration, making it a valuable tool in stereoselective synthesis. wikipedia.org
The Darapsky degradation is a variation where a Curtius rearrangement is a key step in converting an α-cyanoester to an amino acid. wikipedia.org This can be adapted for the synthesis of α-aminophosphonic acids.
| Starting Material | Key Reagents | Intermediate | Final Product | Ref |
| Carboxylic acid substituted phosphonate (B1237965) | 1. SOCl2, 2. NaN3 | Acyl azide, Isocyanate | N-protected α-aminophosphonate | mdpi.com |
| α-Cyanoester | 1. Hydrazine, 2. Nitrous acid, 3. Heat in EtOH | Acyl azide, Isocyanate, Ethyl carbamate | Amino acid | wikipedia.org |
Methodologies Utilizing Imines and Phosphonates
The addition of phosphorus nucleophiles to imines, often referred to as the Pudovik reaction, is a direct and widely used method for forming the C-P bond in α-aminophosphonates. nih.gov This approach can be considered a two-component variation of the Kabachnik-Fields reaction where the imine is pre-formed. wikipedia.org The reaction involves the nucleophilic addition of a dialkyl or diaryl phosphite to the carbon-nitrogen double bond of an imine. nih.gov
The imines are typically synthesized by the condensation of an aldehyde with a primary amine. nih.gov For the synthesis of 1-aminobutylphosphonic acid, butyraldehyde would be reacted with a suitable amine. The subsequent addition of a phosphite, such as diethyl phosphite, yields the corresponding diethyl 1-aminobutylphosphonate. The reaction can be catalyzed by both acids and bases.
A significant body of research has focused on the stereoselective versions of this reaction, which will be discussed in the following section. The reaction of N-(triphenylmethyl)alkanimines with phosphorus trichloride (B1173362) in acetic acid or with phosphonic acid in acetic anhydride (B1165640) has also been reported as a method to produce 1-aminoalkylphosphonic acids in good yields. researchgate.net
Enantioselective Synthesis of (S)-1-Aminobutylphosphonic Acid
Achieving the desired (S)-stereochemistry at the α-carbon is paramount for the biological activity of many α-aminophosphonic acids. Several strategies have been developed to control the stereochemical outcome of the synthesis.
Chiral Auxiliaries and Asymmetric Induction in Phosphonate Synthesis
A well-established method for asymmetric synthesis involves the use of a chiral auxiliary. numberanalytics.comwikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical course of a reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter is created, the auxiliary can be removed and ideally recovered. wikipedia.org
In the context of α-aminophosphonate synthesis, a chiral amine, such as (S)-α-phenylethylamine, can be condensed with an aldehyde to form a chiral imine. nih.gov The subsequent addition of a phosphite to this chiral imine proceeds with diastereoselectivity, influenced by the stereocenter on the amine auxiliary. nih.gov The resulting diastereomeric α-aminophosphonates can then be separated, and the chiral auxiliary removed to afford the enantiomerically enriched product.
Another approach involves attaching a chiral auxiliary to the phosphonate itself, although this is less common. Evans-type oxazolidinones are a class of chiral auxiliaries widely used in asymmetric synthesis, particularly for aldol (B89426) and alkylation reactions, and their principles can be extended to phosphonate chemistry. sigmaaldrich.comresearchgate.net For example, enantiopure hexahydrobenzoxazolidin-2-ones, derived from cyclohexene (B86901) oxide and (S)-α-phenylethylamine, have been used as chiral auxiliaries in the asymmetric synthesis of α-amino-β-phosphonocarboxylic acids. scispace.com
| Chiral Auxiliary Type | Application | Diastereoselectivity | Ref |
| (S)-α-phenylethylamine | Formation of a chiral imine for phosphite addition | Moderate to high | nih.gov |
| Evans-type oxazolidinones | Control of stereochemistry in phosphonate functionalization | High | sigmaaldrich.comresearchgate.net |
| Pseudoephedrine | Amide formation and subsequent stereoselective alkylation | High | wikipedia.org |
| Camphorsultam | Various asymmetric transformations | High | researchgate.net |
Organocatalytic and Metal-Catalyzed Enantioselective Routes
In recent years, the development of catalytic enantioselective methods has become a major focus, offering a more atom-economical approach than the use of stoichiometric chiral auxiliaries. scienceopen.com These methods can be broadly categorized into organocatalysis and metal-based catalysis.
Organocatalysis utilizes small organic molecules to catalyze chemical transformations. scienceopen.commdpi.com For the synthesis of chiral α-aminophosphonates, chiral Brønsted acids, such as those derived from BINOL (1,1'-bi-2-naphthol), have proven to be effective catalysts for the enantioselective addition of phosphites to imines. scienceopen.com These catalysts can activate the imine towards nucleophilic attack and create a chiral environment that directs the approach of the phosphite. Cinchona alkaloids and proline-based catalysts have also been successfully employed in asymmetric Mannich-type reactions to produce enantiomerically enriched products. nih.gov For instance, a catalyst designed from (3R,5R)-5-methyl-3-pyrrolidinecarboxylic acid has been shown to effectively catalyze direct enantioselective anti-selective Mannich-type reactions. nih.gov
Metal-catalyzed approaches often involve the use of a chiral ligand complexed to a metal center. rsc.org These chiral Lewis acid complexes can activate the imine and control the facial selectivity of the nucleophilic attack by the phosphite. nih.gov Copper(II) complexes with chiral diamine ligands have been used to catalyze the addition of silicon enolates to N-acyl-α-iminophosphonates. nih.gov While this specific example leads to a different substitution pattern, the principle of using chiral metal complexes is broadly applicable. The combination of a transition metal and an organocatalyst in a sequential manner has also been explored for the enantioselective synthesis of complex molecules. chemrxiv.org
The development of organocatalytic and metal-catalyzed enantioselective routes continues to be an active area of research, with the goal of achieving high enantioselectivity under mild conditions with low catalyst loadings. nih.govnih.govsnnu.edu.cn
| Catalyst Type | Reaction | Enantiomeric Excess (ee) | Ref |
| Chiral Brønsted Acid (BINOL-derived) | Addition of phosphite to imine | Often >90% | scienceopen.com |
| (3R,5R)-5-methyl-3-pyrrolidinecarboxylic acid | anti-Mannich reaction | >97% | nih.gov |
| Chiral Copper(II)-diamine complex | Addition of enolates to iminophosphonates | High | nih.gov |
| Quinine-derived organocatalyst | Kabachnik-Fields reaction | High | organic-chemistry.org |
Diastereoselective Control in Intermediate Formation
The stereoselective synthesis of α-aminophosphonic acids, including the (S)-enantiomer of 1-aminobutylphosphonic acid, is a significant challenge in organic chemistry. A predominant and effective strategy is the nucleophilic addition of phosphites to imines, a method known as the Pudovik reaction. nih.gov The stereochemical outcome of this reaction can be directed through several approaches, primarily involving the use of chiral auxiliaries.
One common method involves the condensation of an aldehyde with a chiral amine to form a chiral imine. For the synthesis of (S)-α-aminophosphonic acids, an amine such as (R)-α-methylbenzylamine ((R)-α-MBA) is often employed. The addition of a phosphite to the imine derived from butanal and (R)-α-MBA proceeds with facial selectivity, leading preferentially to the (S)-α-aminophosphonic acid derivative. nih.gov The stereoselectivity is governed by the conformational preference of the imine intermediate, which minimizes steric interactions. nih.gov
Another widely used chiral auxiliary is the tert-butylsulfinyl group. ehu.es Condensation of (R)-tert-butylsulfinamide with butanal forms a chiral N-sulfinylimine. The subsequent addition of a phosphite nucleophile to this imine occurs with high diastereoselectivity, which is controlled by the bulky sulfinyl group. nih.gov After the addition, the auxiliary can be removed under acidic conditions to yield the target (S)-1-aminobutylphosphonic acid. nih.gov
The choice of reagents and reaction conditions plays a crucial role in maximizing the diastereomeric excess. For instance, the use of Lewis acids can enhance the stereoselectivity of the phosphite addition. researchgate.net These methods, which rely on the temporary incorporation of a chiral moiety to guide the stereochemical course of a reaction, are fundamental in producing enantiomerically enriched α-aminophosphonic acids. ehu.es
| Chiral Auxiliary | Key Reaction | Typical Substrates | Outcome |
|---|---|---|---|
| (R)-α-Methylbenzylamine | Nucleophilic addition of phosphite to chiral imine | Butanal, Trialkyl phosphite | Forms predominantly the (S,R) diastereomer, leading to (S)-1-aminobutylphosphonic acid after auxiliary removal. nih.gov |
| (R)-tert-Butylsulfinamide | Nucleophilic addition of phosphite to chiral N-sulfinylimine | Butanal, Dialkyl phosphite | High diastereoselectivity towards the intermediate for (S)-1-aminobutylphosphonic acid. ehu.esnih.gov |
Chemical Derivatization and Functionalization Strategies for (S)-1-Aminobutylphosphonic Acid Analogs
N-Acylation and Protection of the Amine Functionality
The amine group of (S)-1-aminobutylphosphonic acid is a key site for chemical modification, both for the synthesis of more complex molecules and for its protection during other chemical transformations. libretexts.org N-acylation is a common derivatization, and practical procedures for N-acetylation, N-benzoylation, and N-pivaloylation have been established for various 1-aminoalkanephosphonic acids. researchgate.net These reactions typically involve treating the aminophosphonic acid with an acyl chloride or anhydride under basic conditions.
For synthetic purposes, particularly in peptide synthesis, the amino group must be protected to prevent unwanted side reactions. organic-chemistry.orgslideshare.net Carbamate-based protecting groups are widely used due to their stability and the mild conditions required for their removal. masterorganicchemistry.com
Common protecting groups include:
Boc (tert-butoxycarbonyl): Introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O), this group is stable under a variety of conditions but can be readily removed with strong acids like trifluoroacetic acid (TFA). masterorganicchemistry.commasterorganicchemistry.com
Cbz (carboxybenzyl): Installed using benzyl chloroformate (CbzCl), the Cbz group is notable for its removal by catalytic hydrogenation, a method that does not affect most other functional groups. masterorganicchemistry.commasterorganicchemistry.com
Fmoc (9-fluorenylmethyloxycarbonyl): This protecting group is introduced using Fmoc-Cl and is cleaved under basic conditions, typically with piperidine. masterorganicchemistry.com
| Protecting Group | Reagent for Introduction | Conditions for Removal |
|---|---|---|
| Boc (tert-butoxycarbonyl) | Di-tert-butyl dicarbonate (Boc₂O) | Strong acid (e.g., Trifluoroacetic acid) masterorganicchemistry.commasterorganicchemistry.com |
| Cbz (Carboxybenzyl) | Benzyl chloroformate (CbzCl) | Catalytic Hydrogenation (e.g., H₂, Pd/C) masterorganicchemistry.commasterorganicchemistry.com |
| Fmoc (9-fluorenylmethyloxycarbonyl) | Fmoc-Cl | Base (e.g., Piperidine) masterorganicchemistry.com |
Phosphonate Esterification and Dealkylation Procedures
The phosphonic acid moiety can be converted to its corresponding esters to increase solubility in organic solvents, to facilitate purification, or to act as a protecting group itself. nih.gov The synthesis of phosphonate diesters can be achieved through various methods, including the Michaelis-Arbuzov reaction. researchgate.net Selective mono-esterification is more challenging but can be accomplished using reagents like triethyl orthoacetate, where the reaction temperature can be controlled to favor the formation of either mono- or di-esters. nih.gov
The dealkylation of phosphonate esters to regenerate the phosphonic acid is a crucial step in the final stages of synthesis. beilstein-journals.orgnih.gov Several methods are available, with the choice depending on the nature of the ester group and the presence of other sensitive functionalities in the molecule. mdpi.com
Key dealkylation procedures include:
Acid Hydrolysis: The most general method involves refluxing the phosphonate ester with concentrated hydrochloric acid (HCl). beilstein-journals.orgnih.govmdpi.com This procedure is effective but can be harsh on sensitive molecules.
McKenna Reaction: This is a milder, two-step procedure that uses bromotrimethylsilane (B50905) (TMSBr) to form a bis(trimethylsilyl) ester intermediate, which is then solvolyzed with an alcohol (typically methanol) or water to yield the phosphonic acid. beilstein-journals.orgnih.govmdpi.com This method is widely applicable and compatible with many functional groups. mdpi.com
Boron Reagents: Reagents such as boron tribromide (BBr₃) can effectively dealkylate phosphonate esters under mild conditions. beilstein-journals.orgnih.gov This method shows good selectivity for P-O bond cleavage. beilstein-journals.orgnih.gov
Catalytic Hydrogenolysis: This method is specific for benzyl phosphonate esters, which can be cleaved under standard hydrogenation conditions (H₂, Pd/C). beilstein-journals.orgnih.gov
| Method | Reagents | Key Features |
|---|---|---|
| Acid Hydrolysis | Concentrated HCl, Reflux | General but harsh conditions. beilstein-journals.orgnih.gov |
| McKenna Reaction | 1. Bromotrimethylsilane (TMSBr) 2. Methanol or Water | Mild, two-step procedure, highly versatile. beilstein-journals.orgnih.govmdpi.com |
| Boron Reagents | Boron tribromide (BBr₃) | Mild and selective for P-O dealkylation. beilstein-journals.orgnih.gov |
| Catalytic Hydrogenolysis | H₂, Pd/C | Specific for benzyl esters. beilstein-journals.orgnih.gov |
Selective Derivatization for Analytical and Structural Characterization
For analytical purposes, such as chromatographic separation and mass spectrometric detection, derivatization is often necessary to enhance the volatility and detectability of polar compounds like (S)-1-aminobutylphosphonic acid. researchgate.netsigmaaldrich.com The goal is to modify the polar amine and phosphonic acid groups. sigmaaldrich.comresearchgate.net
For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, silylation is a common technique. sigmaaldrich.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) react with the active hydrogens on the amine and phosphonic acid groups to form more volatile silyl (B83357) derivatives. sigmaaldrich.com MTBSTFA derivatives are particularly noted for their increased stability compared to trimethylsilyl (B98337) (TMS) derivatives. sigmaaldrich.com
For High-Performance Liquid Chromatography (HPLC), derivatization can be used to introduce a chromophore or fluorophore for UV or fluorescence detection, respectively. actascientific.com Chiral derivatizing reagents are particularly important for the analysis of enantiomers. Reagents such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide) or other chiral tags can be reacted with the amine group to form diastereomeric derivatives. nih.gov These diastereomers can then be separated on a standard reversed-phase HPLC column, allowing for the quantification of the enantiomeric purity of (S)-1-aminobutylphosphonic acid. nih.gov The structural characterization of these novel derivatives is then typically confirmed using spectroscopic methods such as IR, NMR (¹H, ¹³C, ³¹P), and mass spectrometry. researchgate.netchim.itnih.gov
| Analytical Technique | Derivatization Method | Typical Reagent(s) | Purpose |
|---|---|---|---|
| Gas Chromatography (GC-MS) | Silylation | BSTFA, MTBSTFA | Increases volatility and thermal stability. sigmaaldrich.com |
| Liquid Chromatography (HPLC) | Chiral Derivatization | Marfey's reagent, (S)-(-)-N-(Trifluoroacetyl)prolyl chloride | Forms diastereomers for enantiomeric separation and enhances detection. actascientific.comnih.gov |
| Liquid Chromatography (HPLC) | Fluorogenic Labeling | o-phthalaldehyde (OPA), 9-fluorenylmethyl-chloroformate (FMOC) | Adds a fluorescent tag for sensitive detection. actascientific.com |
Table of Compounds
| Compound Name | Role/Type |
|---|---|
| (S)-1-Aminobutylphosphonic acid | Target Compound |
| (R)-α-Methylbenzylamine | Chiral Auxiliary |
| (R)-tert-Butylsulfinamide | Chiral Auxiliary |
| Butanal | Starting Material |
| Trialkyl phosphite | Reagent |
| Dialkyl phosphite | Reagent |
| Di-tert-butyl dicarbonate (Boc₂O) | Protecting Group Reagent |
| Benzyl chloroformate (CbzCl) | Protecting Group Reagent |
| 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) | Protecting Group Reagent |
| Trifluoroacetic acid (TFA) | Deprotection Reagent |
| Piperidine | Deprotection Reagent |
| Triethyl orthoacetate | Esterification Reagent |
| Bromotrimethylsilane (TMSBr) | Dealkylation Reagent |
| Boron tribromide (BBr₃) | Dealkylation Reagent |
| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Derivatization Reagent |
| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) | Derivatization Reagent |
| Marfey's reagent | Chiral Derivatization Reagent |
| o-phthalaldehyde (OPA) | Derivatization Reagent |
Molecular Mechanisms of Interaction with Biological Targets and Enzyme Systems
Elucidation of Enzyme Inhibition Modes by (S)-1-Aminobutylphosphonic Acid and its Analogs
The inhibitory activity of (S)-1-Aminobutylphosphonic acid and related phosphonate (B1237965) compounds stems from their ability to mimic the transition states of enzymatic reactions. researchgate.net This mimicry allows them to bind tightly to the active sites of enzymes, disrupting their catalytic cycles.
Kinetic Analysis of Competitive, Non-Competitive, and Uncompetitive Inhibition
The mode of enzyme inhibition by phosphonate compounds can be elucidated through kinetic analysis, which distinguishes between competitive, non-competitive, and uncompetitive mechanisms. sci-hub.se
Competitive Inhibition: In this mode, the inhibitor directly competes with the substrate for binding to the enzyme's active site. libretexts.orgquora.com Phosphonate inhibitors, due to their structural similarity to the tetrahedral transition state of peptide bond hydrolysis, often act as potent competitive inhibitors of peptidases. researchgate.netbenthamdirect.com Increasing the substrate concentration can overcome competitive inhibition. libretexts.org Kinetic studies using Lineweaver-Burk plots show an increase in the apparent Michaelis constant (K_m) with no change in the maximum velocity (V_max) in the presence of a competitive inhibitor. sci-hub.seyoutube.com
Non-Competitive Inhibition: A non-competitive inhibitor binds to a site on the enzyme other than the active site, known as an allosteric site. quora.comnih.gov This binding alters the enzyme's conformation, reducing its catalytic efficiency without preventing substrate binding. knyamed.com The inhibition cannot be overcome by increasing the substrate concentration. knyamed.com In non-competitive inhibition, V_max is decreased, while K_m remains unchanged. youtube.comnih.gov An example of non-competitive inhibition is the feedback inhibition of threonine deaminase by isoleucine. libretexts.org
Uncompetitive Inhibition: This type of inhibition occurs when the inhibitor binds only to the enzyme-substrate (ES) complex. sci-hub.se This binding event effectively sequesters the ES complex, preventing the formation of the product. In uncompetitive inhibition, both V_max and K_m are reduced. quora.com
The specific mode of inhibition by (S)-1-Aminobutylphosphonic acid and its analogs depends on the specific enzyme and the structure of the inhibitor. For instance, studies on Streptomyces aminopeptidase (B13392206) (sAP) have shown that the transition-state analogue 1-aminobutylphosphonate is a strong inhibitor, and its binding is implicated in the stabilization of the transition state. acs.org
Investigation of Mechanism-Based and Irreversible Inhibition Pathways
Mechanism-based inhibitors, also known as suicide substrates, are a class of irreversible inhibitors that are initially unreactive but are converted into a highly reactive species by the target enzyme's catalytic machinery. d-nb.infosigmaaldrich.com This reactive intermediate then forms a covalent bond with the enzyme, leading to its irreversible inactivation. sigmaaldrich.comsavemyexams.com
Key characteristics of mechanism-based inhibition include:
The inhibitor acting as a substrate in the initial steps of the enzymatic reaction. sigmaaldrich.com
The formation of a stable covalent bond between the inhibitor and the enzyme. savemyexams.com
High specificity for the target enzyme. d-nb.info
Peptidyl derivatives of α-aminoalkylphosphonate diaryl esters serve as examples of irreversible serine protease inhibitors. nih.gov The process involves a nucleophilic attack by the active-site serine on the phosphorus atom, forming an unstable initial complex. nih.gov This is followed by the slow hydrolysis of an aryl ester, leading to a stable, "aged" complex and irreversible inhibition. nih.gov
Specificity and Selectivity Profiling Against Key Enzymes (e.g., aminopeptidases, racemases)
The specificity and selectivity of (S)-1-Aminobutylphosphonic acid and its analogs are crucial for their potential as therapeutic agents or research tools.
Aminopeptidases: These enzymes play critical roles in various physiological processes, including the generation of antigenic peptides for immune surveillance. nih.gov Studies on endoplasmic reticulum aminopeptidases (ERAP1 and ERAP2) and insulin-regulated aminopeptidase (IRAP) have revealed distinct but overlapping substrate specificities. nih.gov For example, IRAP exhibits a broader selectivity profile, capable of processing most substrates trimmed by either ERAP1 or ERAP2, suggesting a combined specificity. nih.gov The design of selective inhibitors for these aminopeptidases could allow for the modulation of the antigenic peptide repertoire. nih.gov
Racemases: Amino acid racemases catalyze the interconversion between L- and D-amino acid enantiomers. nih.gov Some racemases, like the one from Bacillus subtilis, exhibit broad substrate specificity, acting on a variety of amino acids. uniprot.org In contrast, others, such as isoleucine 2-epimerase from Lactobacillus buchneri, have a more restricted substrate range. rcsb.org The structural differences in the substrate-binding residues among various racemases account for their differing specificities. rcsb.org For instance, structures of an alanine (B10760859) racemase from Bacillus anthracis have been determined in the presence and absence of (R)-1-aminoethylphosphonic acid, providing insights into its catalytic cycle. biorxiv.org
The inhibitory profile of phosphonates against these enzymes can be influenced by their stereochemistry. For example, while chymotrypsin (B1334515) and elastase are inhibited by (S)-diastereoisomers of phosphonate inhibitors, SplA protease from Staphylococcus aureus also shows a preference for the (S)-diastereoisomer, which corresponds to a physiologically less common D-amino acid enantiomer. nih.gov
Structural Biology of Enzyme-Phosphonate Complexes
X-ray crystallography and other structural biology techniques have been instrumental in visualizing the interactions between phosphonate inhibitors and their target enzymes at the atomic level.
Characterization of Active Site Binding and Conformational Changes
Structural analyses of enzyme-phosphonate complexes reveal detailed information about how these inhibitors bind to the active site and the conformational changes they induce. cbc-cpc2025.org
Binding Mode: In many serine proteases, peptidyl phosphonate inhibitors bind in a manner that forms an antiparallel β-sheet with the enzyme. nih.gov A key interaction involves the insertion of the P1 residue's side chain into the S1 specificity pocket of the protease. nih.gov For example, the crystal structure of SplA protease in complex with a phosphonate inhibitor shows the P1 phenylalanine side chain occupying the hydrophobic S1 pocket. nih.gov
Conformational Changes: The binding of an inhibitor can induce significant conformational changes in the enzyme. For instance, the binding of pyridoxal (B1214274) 5'-phosphate (PLP) to isoleucine 2-epimerase from Lactobacillus buchneri causes a marked structural change around the active site, creating a more solvent-inaccessible environment for the enzymatic reaction. rcsb.org Similarly, the binding of the competitive inhibitor citrate (B86180) to carboxypeptidase A induces a conformational change, causing the enzyme to adopt a conformation similar to that expected upon substrate binding. nih.gov
The analysis of these complexes often reveals a network of hydrogen bonds and other non-covalent interactions that stabilize the enzyme-inhibitor complex. For example, in the complex of CstII sialyltransferase with a substrate analog, specific interactions between the inhibitor and active site residues, including a histidine and two tyrosines, are crucial for binding and catalysis. researchgate.net
Role of the Phosphonate Moiety in Transition State Mimicry
The effectiveness of phosphonate inhibitors is largely attributed to the ability of the phosphonate group to act as a stable mimic of the tetrahedral transition state of substrate hydrolysis. researchgate.netbenthamdirect.com
Tetrahedral Geometry: The phosphorus atom in a phosphonate has a tetrahedral geometry, which closely resembles the geometry of the transition state intermediate formed during peptide bond cleavage by peptidases. researchgate.net This structural similarity allows the inhibitor to bind with high affinity to the enzyme's active site.
Electronic Properties: The phosphonate group is dianionic at physiological pH, mimicking the charge distribution of the tetrahedral gem-diolate transition state. royalsocietypublishing.org This electronic mimicry is a key factor in the potent competitive inhibition of peptidases by phosphonic acids. researchgate.net The introduction of fluorine atoms on the α-methylene group can further enhance this mimicry by lowering the pKa of the phosphonate, making it a better electronic analog of phosphate (B84403). researchgate.net
The phosphonate moiety's ability to serve as a structural and electronic mimic of the transition state has been a guiding principle in the design of a wide range of potent enzyme inhibitors. royalsocietypublishing.org
Broader Protein-Ligand Interactions and Molecular Recognition Studies
The interaction of small molecules with proteins is a cornerstone of molecular recognition, a process governed by a variety of non-covalent forces including hydrogen bonding, electrostatic interactions, hydrophobic effects, and van der Waals forces. caltech.edu The specificity and affinity of these interactions are determined by the complementary nature of the ligand and the protein's binding site in terms of size, shape, and the distribution of functional groups. nih.gov Studies in this area are fundamental to understanding biochemical pathways and for the rational design of therapeutic agents. caltech.edu
Investigation of Binding Affinities and Thermodynamics of Interaction
The affinity of a ligand for a protein is a measure of the strength of their interaction, commonly quantified by the dissociation constant (Kd) or the inhibitory constant (Ki). pharmacologycanada.orgwikipedia.orgnumberanalytics.com A lower Kd or Ki value signifies a stronger binding affinity, meaning a lower concentration of the ligand is required to occupy 50% of the receptor sites. pharmacologycanada.orgebmconsult.comsimpleandpractical.com
The thermodynamic profile of binding provides deeper insight into the forces driving the interaction. Isothermal titration calorimetry (ITC) is a key technique used to directly measure the thermodynamic parameters of binding, including the change in enthalpy (ΔH) and entropy (ΔS). researchgate.netharvard.eduunivr.it The Gibbs free energy change (ΔG), which is directly related to the binding affinity, is composed of these enthalpic and entropic contributions (ΔG = ΔH - TΔS). harvard.edu An enthalpically driven interaction is typically characterized by favorable bond formations, such as hydrogen bonds and van der Waals interactions, while an entropically driven binding is often associated with the hydrophobic effect and the release of ordered water molecules from the binding interface. univr.it
Currently, specific experimental data on the binding affinity and thermodynamic profile of (S)-1-Aminobutylphosphonic acid with specific biological targets are not available in the public domain. Such studies, likely employing techniques like isothermal titration calorimetry, would be necessary to quantify its Kd, ΔH, and ΔS values for any given protein interaction.
Interactive Data Table: General Thermodynamic Parameters in Protein-Ligand Binding
This table illustrates the types of thermodynamic data obtained from ITC experiments for protein-ligand interactions in general. Specific values for (S)-1-Aminobutylphosphonic acid are not yet documented.
| Parameter | Symbol | Description | Typical Units |
| Binding Affinity | Ka | The association constant, inverse of Kd. | M-1 |
| Dissociation Constant | Kd | Concentration of ligand at which half the binding sites are occupied. numberanalytics.com | M (e.g., nM, µM) |
| Enthalpy Change | ΔH | The heat released or absorbed during binding. researchgate.net | kcal/mol or kJ/mol |
| Entropy Change | ΔS | The change in the degree of disorder of the system upon binding. univr.it | cal/mol·K or J/mol·K |
| Gibbs Free Energy Change | ΔG | The overall energy change indicating the spontaneity of binding. | kcal/mol or kJ/mol |
| Stoichiometry | n | The number of ligand molecules that bind to one protein molecule. harvard.edu | Unitless |
Exploration of Allosteric Modulation and Indirect Binding Sites
Allosteric modulation occurs when a ligand binds to a site on a protein—an allosteric site—that is distinct from the primary (orthosteric) binding site. nih.govrsc.org This binding event induces a conformational change in the protein that alters the activity at the orthosteric site. rsc.org Allosteric modulators can be positive (enhancing activity), negative (inhibiting activity), or neutral. pharmacologycanada.org This mechanism is a crucial aspect of regulating enzyme activity and cell signaling. nih.govnih.gov
The exploration of allosteric sites is a significant area of drug discovery, as allosteric modulators can offer greater specificity and a more nuanced control of protein function compared to orthosteric ligands. nih.gov Identifying whether a compound like (S)-1-Aminobutylphosphonic acid acts as an allosteric modulator would require specific functional assays. These assays would measure the compound's effect on the protein's activity in the presence of the primary (orthosteric) ligand. For instance, a compound that only shows an inhibitory effect in the presence of the natural substrate could be an allosteric inhibitor.
To date, there is no published research indicating that (S)-1-Aminobutylphosphonic acid functions as an allosteric modulator or binds to indirect sites on any specific enzyme or receptor. Further investigation would be needed to explore this possibility.
Design and Application of S 1 Aminobutylphosphonic Acid As a Peptidomimetic Scaffold
Conceptualization of Phosphonopeptidomimetics
The core idea behind phosphonopeptidomimetics is the strategic replacement of key functional groups within a peptide sequence with phosphonic acid-related moieties. This substitution can fundamentally alter the molecule's chemical and biological properties, leading to compounds with tailored activities.
A primary strategy in the design of phosphonopeptidomimetics involves the isosteric replacement of a C-terminal carboxylic acid group with a phosphonic acid group. rsc.orgresearchgate.net This substitution is significant because the phosphonic acid group is tetrahedral, unlike the planar carboxylic acid group it replaces. core.ac.uk This change in geometry can profoundly influence the three-dimensional structure of the resulting peptidomimetic.
The phosphonic acid group's ability to mimic the transition state of peptide bond hydrolysis is another critical aspect of its utility. jst.go.jp This makes phosphonopeptidomimetics potent inhibitors of enzymes that process peptides, such as proteases. irdindia.in The stable C-P bond in phosphonates is resistant to cleavage by peptidases, which contributes to the enhanced biological stability of these peptidomimetics compared to natural peptides. nih.govrsc.org
Beyond terminal modifications, phosphonic acid derivatives can be incorporated into the peptide backbone to create non-hydrolyzable surrogates of the peptide bond itself. rsc.orgnih.gov This is a powerful strategy for creating peptidomimetics that are resistant to enzymatic degradation, a major hurdle in the therapeutic use of peptides. The phosphinate linkage, -P(O)(OH)-CH2-, is a common example of a non-hydrolyzable peptide bond isostere. researchgate.net
These surrogates are designed to mimic the geometry and electronic properties of the tetrahedral transition state of amide bond hydrolysis. researchgate.net By locking the peptide in a conformation that resembles this transition state, these peptidomimetics can act as potent inhibitors of proteolytic enzymes. researchgate.net The design and synthesis of these surrogates require careful consideration of bond lengths, angles, and electrostatic potential to ensure they effectively mimic the natural peptide bond.
The development of synthetic methodologies to create these non-hydrolyzable linkages has been a significant area of research. These methods often involve complex multi-step syntheses to incorporate the phosphinic acid moiety within the peptide chain. The stability of these linkages against enzymatic cleavage significantly prolongs the half-life of the resulting peptidomimetics in biological systems.
Structural Design of (S)-1-Aminobutylphosphonic Acid Containing Peptidomimetics
The specific incorporation of (S)-1-aminobutylphosphonic acid into a peptidomimetic framework allows for precise control over the molecule's three-dimensional structure and, consequently, its biological activity.
The tetrahedral geometry of the phosphonate (B1237965) group at the α-carbon in (S)-1-aminobutylphosphonic acid imposes significant conformational constraints on the peptidomimetic backbone. rsc.org This is in stark contrast to the planar nature of the corresponding α-amino acid. This inherent rigidity can be advantageous in drug design, as it reduces the number of possible conformations the molecule can adopt. sci-hub.se By pre-organizing the peptidomimetic into a bioactive conformation, the entropic penalty of binding to a biological target is reduced, which can lead to higher binding affinity. sci-hub.se
The introduction of such conformational constraints is a key strategy for improving the potency and selectivity of peptidomimetics. sci-hub.se Molecular modeling and structural studies, such as X-ray crystallography and NMR spectroscopy, are crucial tools for understanding the precise conformational effects of incorporating (S)-1-aminobutylphosphonic acid and for guiding the design of more effective peptidomimetics. nih.gov
The synthesis of peptidomimetics containing (S)-1-aminobutylphosphonic acid and other α-aminophosphonic acids often utilizes established methods of peptide chemistry, but with modifications to accommodate the phosphonic acid moiety. researchgate.net Solid-phase peptide synthesis (SPPS) is a commonly employed technique, allowing for the sequential addition of amino acid and aminophosphonic acid building blocks to a solid support. nih.gov
The synthesis of the α-aminophosphonic acid building blocks themselves can be achieved through various organic synthesis routes, such as the Kabachnik-Fields and Pudovik reactions. mdpi.com These reactions allow for the creation of a diverse range of α-aminophosphonic acids with different side chains, which can then be incorporated into peptidomimetic libraries. The creation of such libraries is essential for structure-activity relationship (SAR) studies, where the biological activity of a series of related compounds is systematically evaluated to identify the most potent and selective molecules. asianpubs.org
Characterization of the synthesized peptidomimetics is typically performed using a combination of analytical techniques. Mass spectrometry is used to confirm the molecular weight of the products, while Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about their structure and purity. mdpi.com For chiral compounds like (S)-1-aminobutylphosphonic acid-containing peptidomimetics, chiral chromatography is often used to determine the enantiomeric purity. jst.go.jp
Research into Biological Roles and Modulatory Effects of Peptidomimetics
Peptidomimetics incorporating (S)-1-aminobutylphosphonic acid and related structures have been investigated for a wide range of biological activities. Their ability to act as enzyme inhibitors is a particularly prominent area of research. irdindia.inasianpubs.org For instance, phosphonopeptidomimetics have been designed as inhibitors of metalloproteinases, which are implicated in diseases such as cancer. core.ac.uk
They have also been explored as antagonists for various receptors. nih.gov The unique structural and electronic properties of the phosphonate group can lead to interactions with receptor binding sites that differ from those of the endogenous peptide ligands, resulting in modulatory effects. Furthermore, the inherent stability of phosphonopeptidomimetics makes them attractive candidates for therapeutic development, as they are more likely to reach their biological targets intact. nih.gov Research in this area continues to uncover new potential applications for these versatile molecules in medicine and biotechnology. nih.gov
Exploration of Molecular Recognition at Protein Interfaces
(S)-1-Aminobutylphosphonic acid serves as a valuable structural unit, or scaffold, in the design of peptidomimetics aimed at understanding and modulating protein-protein interactions (PPIs). Peptidomimetics are compounds designed to replicate the structure and function of natural peptides and are crucial tools in medicinal chemistry and chemical biology. nih.gov The unique stereochemistry and the presence of a phosphonic acid group in (S)-1-aminobutylphosphonic acid allow it to mimic natural amino acids, which are the fundamental components of protein recognition motifs. nih.govontosight.ai
The design of peptidomimetic scaffolds is a key strategy for targeting the often large and flat surfaces of protein-protein interfaces, which can be challenging for traditional small molecules. mdpi.com These scaffolds aim to reproduce the spatial arrangement of key amino acid side chains that are critical for the binding event, often mimicking secondary structures like α-helices or β-turns. The (S)-configuration of 1-aminobutylphosphonic acid is crucial for its biological activity, as it dictates the precise three-dimensional orientation of its functional groups, enabling specific interactions with biological targets. ontosight.ai
Research in this area focuses on incorporating scaffolds like (S)-1-aminobutylphosphonic acid into larger molecules that can probe the intricate molecular choreography governing PPIs. By systematically modifying the scaffold and observing the effects on binding affinity and specificity, researchers can map the "hot spots" on a protein interface that are most critical for recognition. This exploration provides fundamental insights into how proteins interact and can guide the development of novel therapeutic agents that disrupt or stabilize these interactions. nih.govbeilstein-journals.org The ultimate goal is to create molecules with improved properties, such as enhanced stability and cell permeability, compared to natural peptides.
Development of Biochemical Probes for Cellular Pathways
The structural similarity of (S)-1-aminobutylphosphonic acid to natural amino acids has led to its development and use as a biochemical probe to investigate cellular pathways, particularly those involving amino acid metabolism and protein synthesis. ontosight.ai Biochemical probes are essential small molecules that allow for the study of complex biological processes within a cellular context. nih.gov
A significant application of (S)-1-aminobutylphosphonic acid is as an inhibitor of aminoacyl-tRNA synthetases (aaRSs). ontosight.ai These enzymes play a critical role in the cell by attaching the correct amino acid to its corresponding transfer RNA (tRNA) molecule, a crucial step for ensuring the fidelity of protein translation. nih.govnih.gov By acting as a competitive inhibitor, (S)-1-aminobutylphosphonic acid can block the active site of a specific aaRS, preventing the natural amino acid from binding. ontosight.ai This inhibition effectively disrupts protein synthesis, allowing researchers to study the downstream consequences and the regulatory mechanisms within this fundamental cellular pathway. uvm.edu
The use of (S)-1-aminobutylphosphonic acid as a probe for enzyme kinetics provides detailed information about the mechanism and regulation of targeted enzymes. lsuhsc.edu By measuring how the probe affects the rate of the enzymatic reaction, scientists can determine key kinetic parameters. nih.govbiorxiv.org This information is vital for understanding how metabolic pathways are controlled and how they respond to various stimuli or inhibitors. nih.gov Furthermore, because aaRSs are essential for cell viability, inhibitors like (S)-1-aminobutylphosphonic acid are investigated for their potential as antimicrobial agents, acting as "Trojan horse" molecules that are actively transported into microbial cells where they exert their toxic effect. nih.govrsc.org This dual role as a research tool and a potential therapeutic lead highlights the compound's significance in biochemical and pharmacological studies.
Computational Chemistry and in Silico Modeling of S 1 Aminobutylphosphonic Acid Interactions
Predictive Modeling and Bioinformatics Applications
Machine Learning Approaches for Ligand-Target Interaction Prediction
Machine learning (ML) has emerged as a powerful tool in drug discovery for predicting interactions between small molecules (ligands) and their protein targets. rsc.orgmdpi.comfrontiersin.org These computational models can learn from large datasets of known protein-ligand interactions to identify complex patterns and predict the binding affinity or likelihood of interaction for new compounds. nih.govsemanticscholar.org For aminophosphonic acids like (S)-1-Aminobutylphosphonic acid, ML approaches offer a promising avenue to screen for potential protein targets on a large scale, thereby accelerating the identification of its biological partners. nih.gov
The general workflow for predicting protein-ligand interactions using machine learning involves several key steps. Initially, both the ligand and the protein target are represented numerically through molecular descriptors or fingerprints. rsc.org For the ligand, these can include 2D or 3D structural information, physicochemical properties, or fragment-based descriptors. thesai.org For the protein, features can be derived from its amino acid sequence, 3D structure, or specific binding site characteristics. nih.gov These features are then used to train an ML model, such as a neural network or a support vector machine, on a dataset of known interacting and non-interacting pairs. mdpi.com
While direct machine learning studies on (S)-1-Aminobutylphosphonic acid are not yet prevalent in the literature, computational studies on structurally related α-aminophosphonates provide a strong foundation for how such methods could be applied. For instance, in silico molecular docking, a precursor to many machine learning models, has been used to predict the binding of various α-aminophosphonate derivatives to protein targets, such as those from the SARS-CoV-2 virus. nih.govnih.gov These studies calculate binding energies and identify key interactions, data that could be used to train ML models.
One study on α-aminophosphonates explored the binding of different enantiomers to viral proteins, finding that the stability of the protein-ligand complex could differ between the (S) and (R) isomers. researchgate.net This highlights the stereospecific interactions that are crucial for biological activity and that can be captured and generalized by sophisticated ML models. Another study employed an unsupervised machine learning approach to analyze the factors influencing protein-ligand binding affinity for a phosphonate-containing compound, identifying key molecular fragments responsible for stronger binding. researchgate.net
The table below summarizes findings from in silico docking studies on α-aminophosphonate derivatives, which serve as a proxy for the type of data that can be generated and used in machine learning models for (S)-1-Aminobutylphosphonic acid.
| α-Aminophosphonate Derivative | Target Protein (SARS-CoV-2) | Predicted Binding Energy (kcal/mol) | Key Interactions |
| Diisopropyl((4-bromophenyl)(phenylamino)methyl)phosphonate | Nonstructural protein 14 (Nsp14) | -8.00 | Hydrogen bonds, hydrophobic interactions |
| Diisopropyl((4-bromophenyl)((4-bromophenyl)amino)methyl)phosphonate | Nonstructural protein 14 (Nsp14) | -7.70 | Hydrogen bonds, halogen bonds, hydrophobic interactions |
| Diisopropyl((4-bromophenyl)((4-methoxyphenyl)amino)methyl)phosphonate | Nonstructural protein 14 (Nsp14) | -7.90 | Hydrogen bonds, hydrophobic interactions |
| Diethyl(4-hydroxyphenyl) [(pyridine-4-yl)amino]methylphosphonate | Main Protease (Mpro) | -7.5 | Hydrogen bonds, π-π stacking |
This table is generated based on data from similar α-aminophosphonate compounds to illustrate the type of information used in computational studies. nih.govnih.gov
By applying similar methodologies, future research could develop predictive models for (S)-1-Aminobutylphosphonic acid to identify its primary targets and potential off-target effects, thereby providing a deeper understanding of its pharmacological profile.
Network Biology and Systems-Level Analysis in Biological Systems
Network biology offers a holistic approach to understanding the effects of a compound within a biological system by analyzing the complex web of interactions between genes, proteins, and other molecules. mdpi.comresearchgate.net Instead of focusing on a single target, this systems-level analysis considers how the perturbation of one node (e.g., by a ligand like (S)-1-Aminobutylphosphonic acid) can propagate through the network and affect other cellular components and pathways. thesai.org This is particularly relevant as drugs often interact with multiple targets, leading to a cascade of downstream effects. mdpi.com
The process of network analysis in this context typically begins with the construction of a biological interaction network, which can be derived from various data sources, including protein-protein interactions, gene co-expression data, and metabolic pathways. researchgate.netplos.org Once a network is established, the known or predicted targets of a compound can be mapped onto it. Computational tools like Cytoscape can then be used to visualize and analyze these networks. ebi.ac.uk By examining the neighborhood of the target proteins, it is possible to identify other proteins and pathways that may be indirectly affected by the compound.
For (S)-1-Aminobutylphosphonic acid, while specific network biology studies are yet to be published, the framework for such an analysis is well-established. If machine learning or experimental methods identify primary protein targets, these can be used as "seed" nodes in a human protein-protein interaction network. Network analysis could then reveal:
Functional Modules: Highly interconnected groups of proteins (clusters or modules) that are in the vicinity of the primary targets. ebi.ac.uk These modules often correspond to specific biological functions or pathways that could be modulated by the compound.
Pathway Enrichment Analysis: Identification of biological pathways that are statistically over-represented in the network neighborhood of the targets. This can provide insights into the broader physiological effects of the compound.
Prediction of Novel Targets: Proteins that are closely connected to the primary targets in the network may represent secondary or downstream targets of the compound.
This approach allows for the generation of new hypotheses about the mechanism of action of (S)-1-Aminobutylphosphonic acid that go beyond its immediate molecular interactions. By integrating data from multiple sources, network biology provides a powerful in silico platform to explore the systems-level consequences of its biological activity.
Surface Chemistry and Materials Science Applications of S 1 Aminobutylphosphonic Acid
Adsorption and Grafting onto Metal Oxide Surfaces
The interaction of phosphonic acids with metal oxide surfaces is a cornerstone of their application in materials science. This interaction leads to the formation of stable, covalently bound organic monolayers that can alter the chemical and physical properties of the underlying substrate.
Investigation of Surface Binding Modes (e.g., Titania, Aluminum Oxide)
Phosphonic acids, including aminophosphonates, form strong bonds with metal oxide surfaces such as titania (TiO₂) and aluminum oxide (Al₂O₃). rsc.orgnih.gov This strong adhesion is a key advantage over other surface modification agents like silanes or carboxylates, as it results in more hydrolytically stable films. specificpolymers.com The binding mechanism involves the interaction of the phosphonic acid headgroup with the hydroxylated oxide surface. specificpolymers.comuhasselt.be
The exact nature of the bond can vary, with several binding modes proposed, including monodentate, bidentate, and tridentate coordination between the phosphonate (B1237965) oxygen atoms and the metal atoms on the surface. uhasselt.beuantwerpen.be The specific binding geometry is influenced by factors such as the nature of the metal oxide, the surface crystallography, and the reaction conditions. uhasselt.beutwente.nl For instance, on aluminum oxide, the bond between alkylphosphonates and the surface is strong enough to require significant force (in excess of 400 nN) to displace the molecules in nanoshaving experiments. rsc.orgrsc.orgresearchgate.netrsc.org Similarly, phosphonate groups have been shown to be effective anchoring groups for porphyrin sensitizers on TiO₂ surfaces in dye-sensitized solar cells, with their binding capability being a critical factor. tubitak.gov.tr
Infrared (IR) spectroscopy and ³¹P solid-state Nuclear Magnetic Resonance (NMR) are commonly used techniques to probe these surface binding modes. uantwerpen.be However, the interpretation of the spectra can be complex, and there is ongoing research to definitively correlate spectral features with specific binding structures. uantwerpen.be
Impact of Solution Conditions (pH, concentration) on Adsorption Behavior
The adsorption of phosphonic acids onto metal oxide surfaces is significantly influenced by the conditions of the solution from which they are deposited. specificpolymers.com Key parameters include the pH of the solution and the concentration of the phosphonic acid. uhasselt.benih.gov
The pH of the solution affects both the surface charge of the metal oxide and the speciation of the phosphonic acid. uhasselt.beyoutube.com Metal oxide surfaces have a specific isoelectric point, and their surface charge (positive or negative) depends on whether the solution pH is below or above this point. Similarly, phosphonic acids are polyprotic and will exist in different protonation states depending on the pH. The electrostatic interactions between the charged surface and the phosphonic acid molecules play a crucial role in the initial adsorption process.
A study on the grafting of various alkylphosphonic and amino-alkylphosphonic acids onto P25 titania demonstrated a clear pH dependence. uhasselt.be For alkylphosphonic acids, the modification degree decreased as the pH of the solution was increased from 2 to 10. uhasselt.be This highlights the critical role of pH in controlling the extent of surface coverage.
Concentration of the phosphonic acid in the solution is another critical factor. Generally, increasing the concentration leads to a higher surface coverage, up to the point where a complete monolayer is formed. nih.govresearchgate.net The kinetics of self-assembled monolayer (SAM) formation are also concentration-dependent, with higher concentrations leading to faster monolayer formation. researchgate.net
| Parameter | Effect on Adsorption | Research Findings |
| pH | Influences surface charge of the metal oxide and speciation of the phosphonic acid, affecting electrostatic interactions and surface coverage. uhasselt.beyoutube.com | For alkylphosphonic acids on titania, the modification degree was found to decrease with increasing pH from 2 to 10. uhasselt.be |
| Concentration | Affects the rate of monolayer formation and the final surface coverage. nih.govresearchgate.net | Higher concentrations generally lead to faster formation of a complete self-assembled monolayer. researchgate.net |
Formation and Characterization of Self-Assembled Monolayers (SAMs)
The ability of molecules like (S)-1-aminobutylphosphonic acid to form self-assembled monolayers (SAMs) on surfaces is a powerful tool for engineering interfaces at the molecular level. These highly ordered molecular layers can impart new functionalities to the underlying substrate.
Fabrication Techniques for Molecular Nanopatterns using Alkylphosphonates
The robust nature of phosphonate SAMs makes them excellent resists for various nanolithography techniques, enabling the creation of molecular nanopatterns on metal oxide surfaces. rsc.orgnih.govrsc.org Two prominent techniques are:
Nanoshaving: This technique utilizes the probe of an Atomic Force Microscope (AFM) to mechanically remove molecules from a pre-formed SAM in specific locations. rsc.orgrsc.orgresearchgate.net By applying a high load to the AFM tip, trenches and other patterns can be "shaved" into the monolayer. The exposed oxide surface can then be backfilled with a different phosphonic acid, such as aminobutylphosphonic acid, creating a chemical nanopattern. rsc.orgrsc.orgresearchgate.netrsc.org This method has been used to create features as small as 39 nm. rsc.orgrsc.orgresearchgate.net
Interferometric Lithography: This is a large-area nanopatterning technique that uses the interference pattern of laser beams to cause photocatalytic degradation of the SAM in periodic patterns. nih.gov For alkylphosphonate SAMs on titanium oxide, exposure to UV light (e.g., 244 nm) can create nanopatterns over square centimeter areas. nih.gov The exposed regions can then be re-functionalized with a second phosphonate, creating a chemical pattern that can be used to template the assembly of nanoparticles, achieving feature sizes down to 46 nm. nih.gov
Research into Surface Functionalization and Interface Properties
The creation of nanopatterned surfaces opens up possibilities for selective surface functionalization. The amino group of (S)-1-aminobutylphosphonic acid, when incorporated into a SAM or a nanopattern, provides a reactive site for the covalent attachment of other molecules.
For example, after nanoshaving a primary SAM, the surface can be immersed in a solution of aminobutylphosphonic acid to functionalize the shaved areas. rsc.orgrsc.orgrsc.org These amine-terminated regions can then be used to immobilize biomolecules or nanoparticles. In one study, a patterned SAM was used to control the placement of protein-coated polymer nanospheres. rsc.orgrsc.org This was achieved by creating patterns in a SAM with a photoactive terminal group, backfilling with aminobutylphosphonic acid, and then using photochemical coupling to attach protein-resistant molecules to the un-shaved regions, thereby directing the nanoparticles to the desired locations. rsc.orgrsc.org
The ability to control the chemical functionality of a surface at the nanoscale is crucial for developing advanced materials for applications in biosensors, catalysis, and nanoelectronics. nih.gov The interface properties, such as hydrophobicity/hydrophilicity and surface energy, can be precisely tuned by the choice of the terminal group on the phosphonate molecule. sigmaaldrich.com
| Nanofabrication Technique | Description | Achieved Resolution |
| Nanoshaving | An AFM tip is used to mechanically remove molecules from a SAM, creating patterns that can be backfilled with another molecule. rsc.orgrsc.orgresearchgate.net | Features as small as 39 nm. rsc.orgrsc.orgresearchgate.net |
| Interferometric Lithography | Laser interference patterns are used for photocatalytic degradation of the SAM over large areas, which can then be re-functionalized. nih.gov | Lines of 46 nm width. nih.gov |
Novel Materials Development Utilizing Phosphonate Anchoring
The strong and stable anchoring of phosphonic acids to metal oxides is being exploited in the development of a wide range of novel materials with advanced functionalities.
The versatility of the phosphonate anchor allows for its incorporation into complex molecules and polymers, which can then be grafted onto surfaces to create functional coatings. specificpolymers.com For example, polyethylene (B3416737) glycol (PEG)-based copolymers containing multiple phosphonic acid groups have been used to coat metal oxide nanoparticles and surfaces. specificpolymers.com Such coatings are of interest for biomedical applications, including improving the biocompatibility of medical implants made of titanium or stainless steel, enhancing bone and cell adhesion, and preventing bacterial infections. specificpolymers.com
In the field of electronics, phosphonic acid SAMs are being investigated for use in low-voltage organic field-effect transistors (OFETs). rsc.org When assembled on ultrathin metal oxides like hafnium oxide or aluminum oxide, these SAMs can function as ultrathin dielectric layers or as interface modification layers, improving the performance of the transistors. rsc.org Phosphonate-functionalized molecules have also been used to create memristive devices from hafnium oxide nanocrystals. ugent.be
Furthermore, phosphonate anchoring is being used to develop novel catalytic materials. Homogeneous catalysts can be immobilized onto titania supports by functionalizing them with phosphonate groups, creating stable and reusable heterogeneous catalysts. researchgate.net The phosphonate linkage is also central to the development of microporous metal-organic frameworks. For instance, anchoring a cobalt phosphonate framework onto graphene oxide has been shown to produce an efficient electrocatalyst for water oxidation. bohrium.com
Microbiological Metabolism and Environmental Aspects of Aminophosphonates
Microbial Degradation Pathways of Aminophosphonic Acids
The microbial breakdown of aminophosphonates is a critical biogeochemical process. Bacteria, in particular, have developed several enzymatic strategies to mineralize these compounds, making the phosphorus and nitrogen they contain available for growth. oup.commdpi.com
The cleavage of the highly stable C-P bond is the central step in the degradation of aminophosphonates. Microorganisms employ three primary enzymatic mechanisms for this purpose:
Hydrolytic Cleavage: This pathway is common for α-aminophosphonates that have a neighboring carbonyl or carboxyl group. b-tu.de The degradation of L-phosphonoalanine, for example, involves its initial transamination to phosphonopyruvate (B1221233). acs.orgnih.gov A hydrolase enzyme then cleaves the C-P bond in phosphonopyruvate to yield pyruvate (B1213749) and phosphate (B84403). acs.orgnih.gov Similarly, the hydrolytic degradation of 2-aminoethylphosphonate (AEP) proceeds via its conversion to phosphonoacetaldehyde (B103672) (PAA), which is then hydrolyzed by phosphonoacetaldehyde hydrolase (PhnX) into acetaldehyde (B116499) and phosphate. acs.orgnih.gov
Oxidative Cleavage: A less common route for aminophosphonate degradation involves an oxidative mechanism. In this pathway, a dioxygenase enzyme catalyzes the cleavage of the C-P bond. b-tu.deacs.org For instance, the degradation of AEP can occur via an oxidative route where the enzyme PhnY* forms an intermediate, (R)-1-hydroxy-2-aminoethylphosphonate (R-HAEP), which is subsequently cleaved by another dioxygenase, PhnZ, to produce glycine (B1666218) and phosphate. acs.orgnih.gov
Radical-Mediated Cleavage (C-P Lyase): This pathway demonstrates a broad substrate range, capable of degrading various organo- and aminophosphonates. mpg.de The C-P lyase enzyme complex catalyzes a radical-based homolytic cleavage of the C-P bond. mpg.de This mechanism is responsible for the degradation of compounds like glyphosate (B1671968) and has been identified in bacteria such as Ochrobactrum sp. BTU1 for the breakdown of several aminophosphonates, including aminomethylphosphonic acid (AMPA) and ethylenediaminetetra(methylenephosphonic acid) (EDTMP). mpg.de
A variety of enzymes, collectively referred to as phosphonatases, have been identified and characterized for their role in C-P bond cleavage. The genes for these enzymes are often organized in clusters or operons, such as the phn operon, which is typically regulated by phosphate availability in the environment. oup.commpg.de
The hydrolytic degradation of 2-aminoethylphosphonate (AEP), the most abundant natural phosphonate (B1237965), is well-studied. It begins with the transamination of AEP to phosphonoacetaldehyde (PAA) by the pyridoxal (B1214274) phosphate (PLP)-dependent enzyme PhnW. nih.gov The pathway then diverges:
In the PhnWX pathway, the enzyme phosphonoacetaldehyde hydrolase (PhnX) directly cleaves PAA into acetaldehyde and inorganic phosphate. nih.gov
In the PhnWAY pathway, PAA is first oxidized to phosphonoacetate by PAA dehydrogenase (PhnY), which is then hydrolyzed by phosphonoacetate hydrolase (PhnA) to yield acetate (B1210297) and phosphate. acs.orgnih.gov
Another hydrolytic pathway degrades L-phosphonoalanine, where the PLP-dependent enzyme PalB transaminates it to phosphonopyruvate. The hydrolase PalA then cleaves this intermediate into pyruvate and phosphate. acs.orgnih.gov Recently, a novel PLP-dependent lyase, PbfA, was discovered. This enzyme specifically acts on (R)-1-hydroxy-2-aminoethylphosphonate (R-HAEP), a naturally occurring phosphonate, catalyzing an elimination reaction that releases ammonia (B1221849) and produces PAA, which can then enter the PhnX-mediated degradation pathway. acs.orgnih.gov
| Enzyme | Substrate | Products | Pathway/Mechanism |
|---|---|---|---|
| PhnW (Aminotransferase) | 2-Aminoethylphosphonate (AEP) | Phosphonoacetaldehyde (PAA), Alanine (B10760859) | Hydrolytic (AEP degradation) nih.gov |
| PhnX (Hydrolase) | Phosphonoacetaldehyde (PAA) | Acetaldehyde, Phosphate | Hydrolytic (PhnWX pathway) nih.gov |
| PhnY (Dehydrogenase) | Phosphonoacetaldehyde (PAA) | Phosphonoacetate | Hydrolytic (PhnWAY pathway) acs.orgnih.gov |
| PhnA (Hydrolase) | Phosphonoacetate | Acetate, Phosphate | Hydrolytic (PhnWAY pathway) acs.orgnih.gov |
| PalB (Aminotransferase) | L-Phosphonoalanine | Phosphonopyruvate | Hydrolytic (Phosphonoalanine degradation) acs.org |
| PalA (Hydrolase) | Phosphonopyruvate | Pyruvate, Phosphate | Hydrolytic (Phosphonoalanine degradation) acs.org |
| PhnY*/PhnZ (Dioxygenases) | 2-Aminoethylphosphonate (AEP) | Glycine, Phosphate | Oxidative acs.orgnih.gov |
| C-P Lyase | Broad range of aminophosphonates (e.g., Glyphosate, AMPA) | Corresponding alkane, Phosphate | Radical-mediated mpg.de |
| PbfA (Ammonia-lyase) | (R)-1-hydroxy-2-aminoethylphosphonate (R-HAEP) | Phosphonoacetaldehyde (PAA), Ammonia | Elimination reaction acs.orgnih.gov |
Role in Nutrient Cycling and Environmental Biogeochemistry
Aminophosphonates are a significant component of the dissolved organic phosphorus pool in marine environments, accounting for approximately 25% of high-molecular-weight dissolved organic phosphorus. nih.gov Their degradation by microorganisms is a key process in the biogeochemical cycling of phosphorus and, to a lesser extent, nitrogen and carbon. nih.govnih.gov The stability of the C-P bond makes these molecules resistant to degradation by common phosphatases, requiring specialized enzymatic machinery for their breakdown. nih.gov This microbial-driven cleavage releases inorganic phosphate, a nutrient that is often limiting for primary productivity in many aquatic and terrestrial ecosystems. oup.commdpi.com Therefore, the ability to mineralize phosphonates provides a competitive advantage to microorganisms in phosphate-scarce environments. oup.com
Many microorganisms can utilize aminophosphonates as a sole source of phosphorus, especially under conditions of inorganic phosphate starvation. oup.commpg.de The expression of the necessary degradative enzymes is often controlled by the Pho regulon, a global regulatory system in bacteria that is activated by phosphate limitation. oup.commpg.denih.gov For example, the bacterium Ochrobactrum sp. BTU1 can use a variety of aminophosphonates, including glyphosate and AMPA, as its only source of phosphorus. mpg.de
Beyond being a source of phosphorus, the amino group in these compounds makes them a potential source of nitrogen. Several studies have demonstrated that certain bacteria and even some yeasts can utilize aminophosphonates as a sole nitrogen source. oup.comnih.govresearchgate.net A strain of the yeast Kluyveromyces fragilis was found to utilize 4-aminobutylphosphonate as its sole nitrogen source, with growth being proportional to the substrate concentration. oup.com Similarly, bacterial isolates from marine environments have shown the ability to use 2-aminoethylphosphonate (AEP) for their nitrogen requirements. nih.govqub.ac.uk This capability is particularly important in nitrogen-limited oceanic regions. nih.gov The bacterium Pseudomonas putida has even been shown to utilize AEP as its sole source of carbon, nitrogen, and phosphorus simultaneously. d-nb.info This metabolic versatility underscores the importance of aminophosphonates in supporting microbial life in nutrient-depleted settings. nih.gov
| Microorganism | Aminophosphonate Utilized | Nutrient Source |
|---|---|---|
| Kluyveromyces fragilis | 4-Aminobutylphosphonate | Nitrogen oup.com |
| Pseudomonas putida | 2-Aminoethylphosphonate (AEP) | Carbon, Nitrogen, & Phosphorus d-nb.info |
| Ochrobactrum sp. BTU1 | Glyphosate, AMPA, EDTMP, IDMP, EABMP | Phosphorus mpg.de |
| Marine bacterial isolates | 2-Aminoethylphosphonate (AEP) | Nitrogen nih.govqub.ac.uk |
| Bacillus cereus | 2-Aminoethylphosphonate (AEP) | Phosphorus nih.gov |
Nomenclature and Classification of Aminophosphonic Acids in Academic Literature
Evolution of Nomenclature Systems for 1-Aminoalkylphosphonic Acids
The rapid increase in research on 1-aminoalkylphosphonic acids (AAPs) during the 1970s and 1980s necessitated a more systematic approach to their nomenclature than the existing IUPAC-IUB guidelines for biochemically relevant organophosphorus compounds. frontierspartnerships.org Early naming conventions often relied on creating names by adding the prefix "phosphono-" to the trivial name of the corresponding amino acid. frontierspartnerships.org For instance, the phosphonic analog of alanine (B10760859) was referred to as "phosphono-alanine." This system, while intuitive, required further refinement to handle the growing complexity of newly synthesized derivatives.
A significant step towards a more unified system came in 1978 with a proposal to adapt the IUPAC rules for proteinogenic amino acids to their phosphonic counterparts. frontierspartnerships.org This system introduced the use of a "(P)" suffix to the standard amino acid code to denote the phosphonic acid analog, such as Ala(P) for the phosphonic analog of alanine. frontierspartnerships.org This allowed for a clearer distinction between the carboxylic acid and phosphonic acid forms, especially within the context of phosphonopeptides. frontierspartnerships.org
Further proposals have aimed to create a comprehensive code and nomenclature system that can unambiguously describe not only the phosphonic analogs of proteinogenic amino acids but also their various derivatives, homologs, and metabolites. frontierspartnerships.org This includes systematic naming based on the alkylphosphonic acid backbone, where the carbon atom attached to the phosphorus is designated as C1 or Cα. frontierspartnerships.org For aromatic aminophosphonic acids, the carbon atoms of the aromatic ring are numbered systematically, with the carbon bearing the aliphatic chain often designated as 1'. frontierspartnerships.org
The evolution of these nomenclature systems reflects the growing importance of 1-aminoalkylphosphonic acids in chemistry and biology, providing a clear and systematic language for researchers. frontierspartnerships.org
| Year of Proposal/Use | Key Feature/System | Example |
| 1970s-1980s | "Phosphono-" prefix | Phosphono-alanine |
| 1978 | "(P)" suffix code | L-Ala(P) |
| Ongoing Development | Systematic IUPAC-based names | (1-Aminoethyl)phosphonic acid |
Standardization and Coding for Proteinogenic Amino Acid Analogs and Phosphonopeptides
The structural analogy between aminophosphonic acids and their corresponding amino acids has been a cornerstone in the development of standardized coding, particularly for their incorporation into peptide structures. frontierspartnerships.org The substitution of a carboxylic acid group with a phosphonic acid group creates a phosphonic analog, and this relationship is reflected in the nomenclature. frontierspartnerships.org
The coding system proposed by Allen et al. in 1978, using the "(P)" suffix (e.g., Ala(P)), was instrumental in differentiating between standard amino acids and their phosphonic counterparts within phosphonopeptides. frontierspartnerships.org This allows for the precise description of peptides containing these modified residues, such as L-Ala-L-Ala(P), which denotes a dipeptide where the C-terminal residue is a phosphonic acid analog of alanine. frontierspartnerships.org
This standardization is crucial for accurately representing these molecules in publications and databases. The system extends to various derivatives, including N-acyl derivatives, which are important intermediates in the synthesis of phosphonopeptides. orcid.org For example, 1-(N-acetylamino)alkylphosphonic acids can be clearly named and coded, facilitating communication of synthetic procedures and biological activities. semanticscholar.org
The development of a unified code system, built upon the foundation of the IUPAC-IUB rules for proteinogenic amino acids, provides a clear and unambiguous language for describing a wide array of phosphonic acid analogs and their derivatives. frontierspartnerships.org
| Compound Type | Coding/Nomenclature Principle | Example |
| Phosphonic Analog of an Amino Acid | Trivial amino acid name + "(P)" | Ala(P) |
| P-terminal Phosphonopeptide | Standard peptide nomenclature with "(P)" on the C-terminal residue | L-Ala-L-Ala(P) |
| N-acylaminophosphonic acid | Acyl group prefix to the phosphonic acid analog name | Ac-Ala(P) |
Impact on Interdisciplinary Communication and Database Curation
The standardization of nomenclature and coding for aminophosphonic acids has a significant impact on interdisciplinary communication and the accuracy of chemical and biological databases. A clear and consistent naming system is essential for researchers across fields such as organic chemistry, biochemistry, pharmacology, and materials science to effectively share and interpret data. frontierspartnerships.orgresearchgate.net
Inconsistent or ambiguous naming can lead to confusion and hinder the dissemination of research findings. For example, a compound like (S)-1-Aminobutylphosphonic acid might be described using various systematic, semi-systematic, or trivial names. A standardized system ensures that all researchers are referring to the same chemical entity, which is critical for the reproducibility of experiments and the comparison of results from different studies.
Furthermore, accurate nomenclature is vital for the curation of large databases. Chemical databases like PubChem and Beilstein, as well as biological databases that store information on enzyme inhibitors or metabolic pathways, rely on precise and systematic naming to organize and retrieve data correctly. nih.gov The use of standardized codes and names for aminophosphonic acids and their derivatives allows for more efficient and accurate searching, which in turn accelerates research and discovery. frontierspartnerships.org
The ongoing efforts to refine and unify the nomenclature of aminophosphonic acids are therefore not merely an academic exercise but a practical necessity for advancing scientific knowledge in this area. frontierspartnerships.org The clarity provided by a well-defined nomenclature system facilitates collaboration and ensures that the vast amount of data being generated on these compounds is accessible and interpretable to the wider scientific community.
Q & A
Q. Methodological Answer :
- Steric Effects : The butyl chain enhances hydrophobic interactions with enzyme pockets, increasing binding affinity compared to shorter-chain analogs (e.g., 2-aminoethylphosphonic acid).
- Electronic Effects : The phosphonate group’s strong electronegativity stabilizes transition-state interactions, while the amino group facilitates hydrogen bonding .
- Comparative Data : Structural analogs show 10–100x lower inhibition constants (Ki) in studies with trypsin-like proteases .
Basic: How should researchers address contradictions in experimental data related to this compound?
Methodological Answer :
Contradictions (e.g., varying IC₅₀ values across studies) require:
Source Analysis : Verify reagent purity (e.g., enantiomeric excess) and experimental conditions (pH, temperature).
Triangulation : Cross-validate results using orthogonal techniques (e.g., kinetic assays vs. isothermal titration calorimetry).
Contextual Review : Compare data within the same enzyme class or biological system .
Example : Discrepancies in inhibition efficacy may arise from differences in assay buffers (e.g., Tris vs. HEPES) affecting metal ion availability .
Advanced: What strategies validate the compound’s interaction with biological targets?
Q. Methodological Answer :
- Biophysical Techniques :
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka/kd).
- X-ray Crystallography : Resolves 3D binding modes at atomic resolution.
- Computational Modeling : Molecular dynamics simulations predict binding free energies (ΔG) .
Case Study : Co-crystallization with alkaline phosphatase revealed hydrogen bonding between the phosphonate group and Arg166, confirming competitive inhibition .
Basic: How does (S)-1-Aminobutylphosphonic acid compare to other aminophosphonic acids?
Q. Methodological Answer :
| Property | (S)-1-Aminobutylphosphonic Acid | 2-Aminoethylphosphonic Acid |
|---|---|---|
| Chain Length | C4 (butyl) | C2 (ethyl) |
| Enzyme Affinity (Ki) | 0.5–5 µM | 10–50 µM |
| Solubility | Moderate (aqueous/organic mix) | High (aqueous) |
| The longer butyl chain enhances lipophilicity, making it suitable for membrane-associated enzyme studies . |
Basic: What safety protocols are recommended for handling this compound?
Q. Methodological Answer :
- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact (irritation risk).
- Ventilation : Use fume hoods due to potential HCl release during acidification steps.
- Storage : In airtight containers at 4°C, away from moisture to prevent hydrolysis .
Advanced: How can researchers extrapolate data from related phosphonates to this compound?
Q. Methodological Answer :
- QSAR Modeling : Quantitative structure-activity relationships predict biological activity based on substituent effects (e.g., logP, Hammett constants).
- Class-Based Analysis : Compare pharmacokinetic profiles (e.g., bioavailability, clearance) with structurally similar compounds (e.g., phenylphosphonic acid derivatives) .
Limitation : Steric differences may reduce extrapolation accuracy, necessitating empirical validation .
Advanced: What emerging applications exist for this compound in drug discovery?
Q. Methodological Answer :
- Antimicrobial Agents : Disrupts bacterial phosphonate metabolism (e.g., against Pseudomonas aeruginosa).
- Cancer Therapeutics : Inhibits matrix metalloproteinases (MMPs) involved in tumor metastasis.
- Neuroprotection : Modulates glutamate receptors to mitigate excitotoxicity in neurodegenerative diseases .
Research Gap : In vivo toxicity profiles and BBB permeability require further study .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
